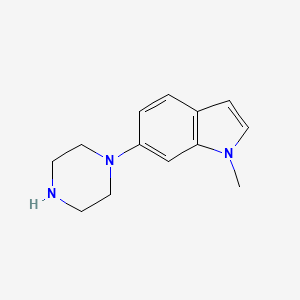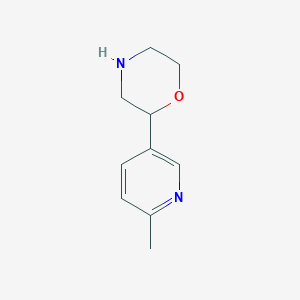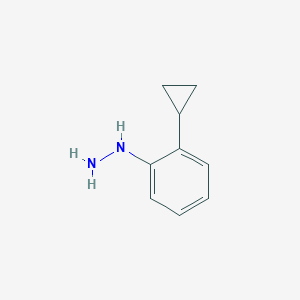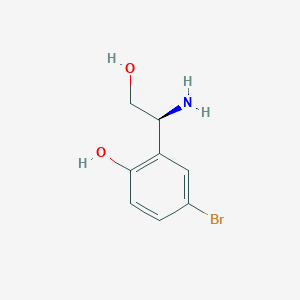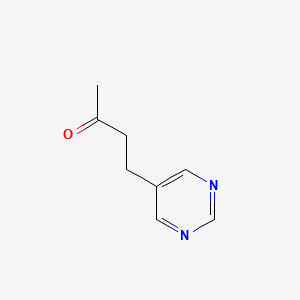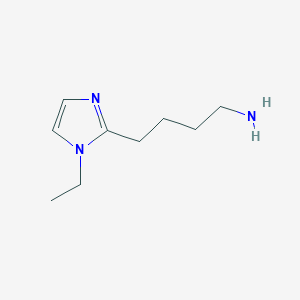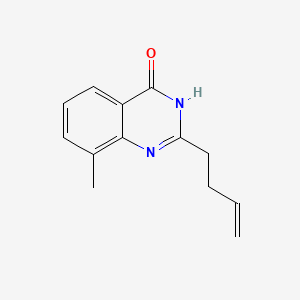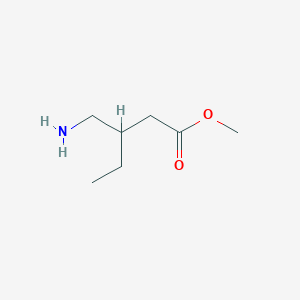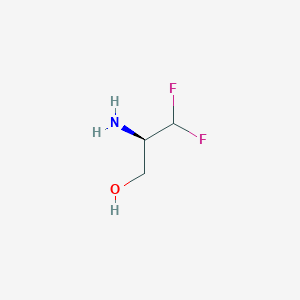
(R)-2-Amino-3,3-difluoropropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3,3-difluoropropan-1-OL is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an amino group and two fluorine atoms attached to a three-carbon backbone, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3,3-difluoropropan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3,3-difluoropropan-1-OL may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and safe fluorination.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the synthesis.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3,3-difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Production of difluoroalcohols or difluoroamines.
Substitution: Generation of various substituted difluoropropanols or difluoropropanamines.
Applications De Recherche Scientifique
®-2-Amino-3,3-difluoropropan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3,3-difluoropropan-1-OL involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Pathways: It may affect biochemical pathways related to neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-fluoropropan-1-OL: Similar structure but with only one fluorine atom.
®-2-Amino-3-chloropropan-1-OL: Contains a chlorine atom instead of fluorine.
®-2-Amino-3,3-dichloropropan-1-OL: Similar structure with two chlorine atoms.
Uniqueness
®-2-Amino-3,3-difluoropropan-1-OL is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C3H7F2NO |
|---|---|
Poids moléculaire |
111.09 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2/t2-/m1/s1 |
Clé InChI |
MCLRDRPCZXKUTE-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(F)F)N)O |
SMILES canonique |
C(C(C(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


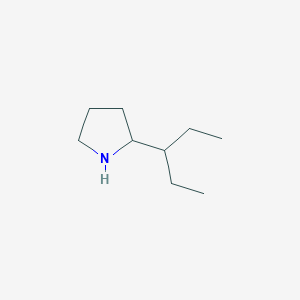
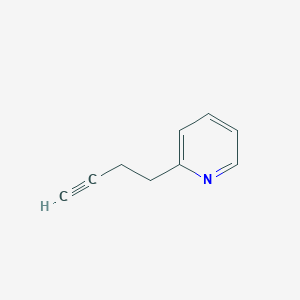
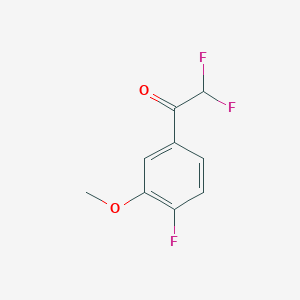
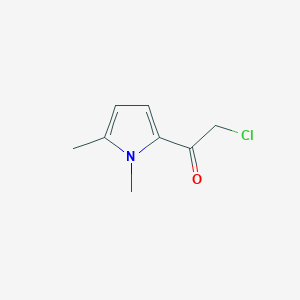
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
